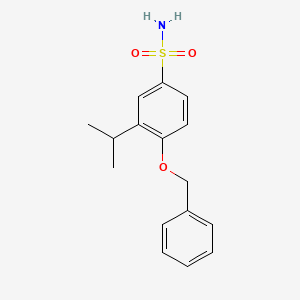
4-(Benzyloxy)-3-isopropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-isopropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group, an isopropyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-isopropylbenzenesulfonamide typically involves the reaction of 4-(benzyloxy)-3-isopropylbenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Benzyloxy)benzenesulfonamide
- 3-Isopropylbenzenesulfonamide
- 4-(Benzyloxy)-3-methylbenzenesulfonamide
Uniqueness
4-(Benzyloxy)-3-isopropylbenzenesulfonamide is unique due to the combination of its benzyloxy and isopropyl groups, which confer specific chemical and physical properties. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H19NO3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-phenylmethoxy-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12(2)15-10-14(21(17,18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H2,17,18,19) |
InChI-Schlüssel |
HAMZCLGSGSOXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
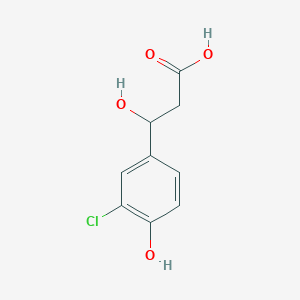
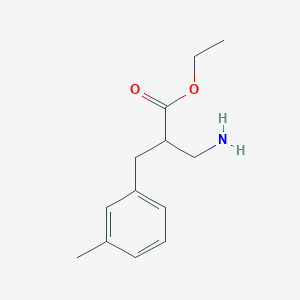
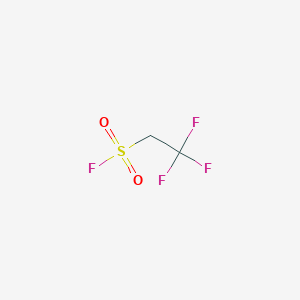

![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)
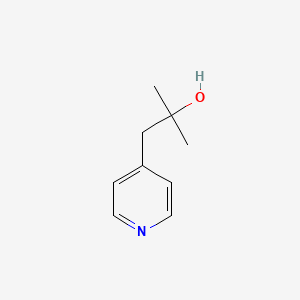
![(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13518689.png)
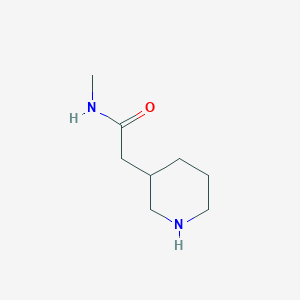
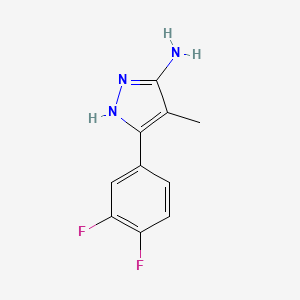

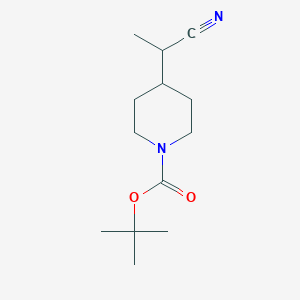
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
